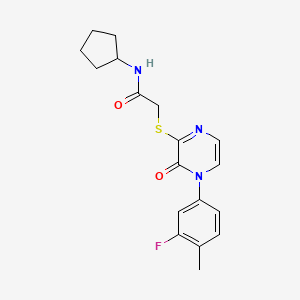

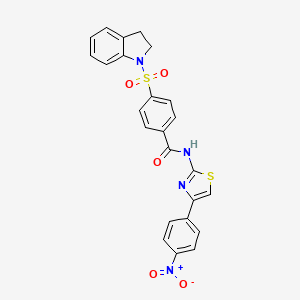

3-(Furan-2-yl)-5-(1-((2-methylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(Furan-2-yl)-5-(1-((2-methylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate" is a heterocyclic compound that likely contains several functional groups and structural motifs of interest, such as a furan ring, an oxadiazole ring, and a thiazole moiety. These structural elements are found in various compounds with diverse chemical and biological properties. For instance, oxadiazoles are known for their broad range of chemical and biological activities, including antibacterial, antitumor, and antiviral properties .

Synthesis Analysis

The synthesis of related oxadiazole compounds often involves high-temperature reactions or photochemical methods. For example, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized by reacting specific precursors at a high temperature of 180 °C . Another approach is the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, which involves irradiation in the presence of a nitrogen nucleophile . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be confirmed using techniques such as multinuclear NMR spectroscopy, IR, and single crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the expected structure of the synthesized compound.

Chemical Reactions Analysis

Oxadiazole compounds can undergo various chemical reactions, including acylation, oxidation, and nucleophilic substitution. For instance, 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan can react with N- and S-nucleophiles, leading to the transformation of the oxadiazole ring . These reactions are crucial for further functionalization of the compound and could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as thermal stability and reactivity towards impact and friction, are important for their practical applications. Compounds with oxadiazole rings have been reported to have moderate thermal stabilities and are generally insensitive to impact and friction, which could make them suitable for applications in materials science, such as the development of insensitive energetic materials . The detonation performance of these materials can also be significant, often being superior to traditional explosives like TNT .

Scientific Research Applications

Materials Science Applications

Compounds containing oxadiazole and furan rings, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, have been explored for their potential as insensitive energetic materials. These materials exhibit moderate thermal stabilities and insensitivity towards impact and friction, making them superior to conventional explosives like TNT in certain applications (Yu et al., 2017). This suggests that derivatives like the compound could be valuable in developing new energetic materials with enhanced safety profiles.

Pharmacological Potential

The therapeutic potential of oxadiazole and furan derivatives has been widely acknowledged in medicinal chemistry. These compounds exhibit a broad range of biological activities, including antimicrobial, antitumor, and antiviral effects. For instance, oxadiazole derivatives are known for their antibacterial, anti-mycobacterial, and antitumor properties, as they can act as important synthons in drug development (Siwach & Verma, 2020). This highlights the potential of the specified compound in contributing to the development of new therapeutic agents.

Synthetic Methodologies

The multifunctional nature of compounds containing oxadiazole rings, as seen in 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, underscores their utility in synthesizing diverse oxadiazole derivatives. These compounds serve as synthons for further chemical transformations, enabling the development of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science (Stepanov et al., 2019). The compound , with its complex structure, could be a valuable precursor in synthesizing novel heterocyclic compounds.

properties

IUPAC Name |

3-(furan-2-yl)-5-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S.C2H2O4/c1-9-15-11(8-21-9)7-18-5-10(6-18)14-16-13(17-20-14)12-3-2-4-19-12;3-1(4)2(5)6/h2-4,8,10H,5-7H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMLVJFGOYGUAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CN2CC(C2)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)-5-(1-((2-methylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B2528600.png)

![5-(2-Ethoxyethyl)-1,3-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2528603.png)

![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2528608.png)

![2-{[4-(4-chlorophenyl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2528615.png)

![(E)-4-acetyl-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2528617.png)

![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2528618.png)

![8-(2-methoxypyridine-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2528619.png)

![4-(4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)-6-fluoroquinoline-3-carbonitrile](/img/structure/B2528621.png)